4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
Description
Properties
IUPAC Name |
4-nitro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3S/c18-12(8-1-3-9(4-2-8)17(19)20)16-11-10-5-6-21-13(10)15-7-14-11/h1-7H,(H,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZTZRCTROWESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the thienopyrimidine core or benzamide moiety.
Table 1: Structural and Physical Comparison
Key Observations from Spectral Data
- Nitro Group Impact : The nitro substituent in 8g and the target compound generates distinct IR bands at 1366 and 1534 cm⁻¹ (asymmetric and symmetric N-O stretching), absent in analogs like 8a or 8b .
- Trifluoromethyl/Methoxy Groups: 8b’s trifluoromethylphenoxy and methoxy substituents contribute to strong electron-withdrawing effects, reflected in its C=O stretch at 1658 cm⁻¹, comparable to other benzamides .
Biological Activity
4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. Its unique structural features, combining a thieno[2,3-d]pyrimidine moiety with a benzamide group, contribute to its reactivity and biological efficacy.
The biological activity of 4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is primarily attributed to its ability to inhibit specific kinases that play crucial roles in cell proliferation and survival pathways. The mechanism typically involves binding to the active sites of these enzymes, thereby blocking their function and disrupting downstream signaling pathways associated with cancer cell growth and survival .
Anticancer Activity
Research indicates that compounds structurally similar to 4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including acute myeloid leukemia cells .
- Kinase Inhibition : It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .
Antioxidant Properties
The presence of nitrogen and sulfur in the thieno[2,3-d]pyrimidine structure suggests potential antioxidant activity. Mechanisms such as hydrogen atom transfer and single electron transfer-proton transfer have been proposed for its antioxidant effects .
Other Biological Activities
In addition to its anticancer properties, there are indications that 4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide may possess:
- Anti-inflammatory Effects : Similar thieno[2,3-d]pyrimidine derivatives have shown anti-inflammatory properties .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against various pathogens .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Bozorov et al. (2015) | Identified thieno[2,3-d]pyrimidine derivatives with significant anticancer activity against multiple cancer cell lines. |
| Mavrova et al. (2016) | Highlighted the potential of thieno[2,3-d]pyrimidine compounds as CDK inhibitors in xenograft models. |
| El-Sayed et al. (2012) | Reported antimicrobial properties of thienopyrimidine derivatives, suggesting broader applications in infectious diseases. |
Synthesis and Development
The synthesis of 4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multi-step organic reactions aimed at constructing the thienopyrimidine core followed by the introduction of the nitro and benzamide groups . The optimization of these synthetic routes is crucial for enhancing yield and purity for further biological testing.
Q & A
Q. What are the common synthetic routes for 4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the thieno[2,3-d]pyrimidine core via condensation reactions. For example, 2-amino-3-thiophenecarboxylate derivatives react with formamide or urea under high temperatures (e.g., 200°C) to form the pyrimidine ring .
- Step 2 : Functionalization of the pyrimidine core. Chlorination using phosphorus oxychloride yields intermediates like 4-chlorothieno[2,3-d]pyrimidine, which can undergo nucleophilic substitution with nitrobenzamide derivatives .
- Step 3 : Coupling reactions. For example, nitrobenzoyl chloride reacts with the amine group on the pyrimidine scaffold under basic conditions .
Key Tools : IR, -NMR, and ESI-MS are critical for structural validation .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures final purity .
- Spectroscopy :
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
- Parameter Screening : Use factorial design to test variables (temperature, solvent, catalyst). For example, DMF enhances solubility in coupling reactions, while pyridine neutralizes HCl byproducts .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency. notes that imidates and nitriles accelerate cyclization .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) enhances purity .
Q. How should contradictory data in biological activity assays (e.g., antimicrobial vs. no activity) be addressed?
- Experimental Replication : Conduct triplicate assays with standardized protocols (e.g., MIC testing per CLSI guidelines) .
- Statistical Analysis : Apply ANOVA and post-hoc tests (e.g., Duncan’s test) to assess significance. For example, highlights six replicates per condition to minimize variability .
- Mechanistic Studies : Use computational docking (e.g., AutoDock Vina) to predict binding to bacterial targets like DHFR or kinases, reconciling discrepancies between in vitro and in silico results .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives?
- Analog Synthesis : Modify substituents (e.g., replace nitro with cyano or trifluoromethyl groups) and compare bioactivity. shows that trifluoromethyl groups enhance lipophilicity and antimicrobial potency .
- QSAR Modeling : Use software like MOE or Schrödinger to correlate electronic (Hammett σ) or steric parameters (Taft constants) with activity data .
- Crystallography : X-ray diffraction of protein-ligand complexes (e.g., with bacterial enzymes) reveals key interactions, such as hydrogen bonds with the pyrimidine N3 atom .
Methodological Challenges
Q. How can researchers mitigate degradation of 4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide during storage?
Q. What analytical methods are recommended for detecting impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
